4-Methylbenzenethiol

Photocatalysis Disulfide Synthesis Cu₂O Polyhedra

4-Methylbenzenethiol delivers differentiated performance that generic thiols cannot replicate. The para-methyl group provides ideal electron density for photocatalytic disulfide formation (99% yield in 5 min), robust passivation of CsPbBr₃ perovskite nanoparticles for aqueous sensing, and accelerated self-assembled monolayer formation on gold via π–Au interactions. Using this exact compound eliminates re-optimization risk and ensures reproducible results in SERS/TERS reference standards and coordination chemistry. Insist on high-purity 4-methylbenzenethiol to secure the validated reactivity your protocols demand.

Molecular Formula C7H8S
Molecular Weight 124.21 g/mol
CAS No. 106-45-6
Cat. No. B089573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzenethiol
CAS106-45-6
Synonyms4-methylbenzenethiol
p-toluenethiol
Molecular FormulaC7H8S
Molecular Weight124.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S
InChIInChI=1S/C7H8S/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
InChIKeyWLHCBQAPPJAULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  sol in alcohol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzenethiol (CAS 106-45-6) Technical Specification and Procurement Overview


4-Methylbenzenethiol (p-thiocresol, CAS 106-45-6) is an aromatic thiol with the molecular formula C₇H₈S and a molecular weight of 124.21 g/mol [1]. It exists as a white to pale yellow crystalline solid at room temperature with a melting point of 84–86 °C and a boiling point of 195 °C [2]. The compound features a thiol (-SH) group para-substituted with a methyl group on a benzene ring, and exhibits an acid dissociation constant (pKa) of 6.52 at 25 °C [1], classifying it as a weak acid. Its primary industrial and research roles include serving as a chain transfer agent in polymerization, a ligand in coordination chemistry and nanoparticle functionalization, and a building block for disulfide and sulfide synthesis [3][4].

Why 4-Methylbenzenethiol Cannot Be Directly Substituted with Generic Aromatic Thiols


The presence and position of substituents on the aromatic ring fundamentally alter the electron density distribution, steric profile, and intermolecular interactions of aromatic thiols, which in turn dictate performance in target applications [1]. Specifically, the para-methyl group in 4-methylbenzenethiol imparts distinct electronic and steric properties compared to unsubstituted thiophenol, ortho-methyl analogs, or electron-withdrawing derivatives such as 4-nitrobenzenethiol. These differences manifest as measurable variations in reaction kinetics, product selectivity, nanoparticle stability, and the ordering of self-assembled monolayers [2]. Consequently, substituting 4-methylbenzenethiol with a generic aromatic thiol in a validated synthetic route, catalytic system, or materials formulation carries a high risk of divergent outcomes and requires re-optimization. The following quantitative evidence substantiates this lack of interchangeability across key performance dimensions.

4-Methylbenzenethiol (106-45-6) Quantitative Performance Evidence vs. Comparators


Photocatalytic Oxidation: Cu₂O Rhombic Dodecahedra Deliver 99% Disulfide Yield in 5 Minutes for 4-Methylbenzenethiol

In a head-to-head comparison using identical photocatalytic aerobic oxidation conditions, Cu₂O rhombic dodecahedra achieved a 99% yield of 1,2-di-p-tolyldisulfane from 4-methylbenzenethiol in only 5 minutes. In contrast, Cu₂O octahedra yielded 91%, Cu₂O cubes yielded 67%, and commercial Cu₂O powder yielded only 52% under the same conditions [1]. This establishes 4-methylbenzenethiol as a benchmark substrate in this system and demonstrates that the choice of catalyst morphology—not the thiol substrate—is the limiting factor for achieving near-quantitative conversion.

Photocatalysis Disulfide Synthesis Cu₂O Polyhedra Aerobic Oxidation

Self-Assembled Monolayer (SAM) Kinetics: Aromatic Thiols Exhibit Stronger Gold Interaction than Alkane Thiols

In a class-level comparison of thiol SAM formation on gold, aromatic thiols (including 4-methylbenzenethiol) exhibited significantly different adsorption kinetics compared to aliphatic alkane thiols. The stronger interaction between the aromatic ring system and the gold substrate accelerates initial adsorption and influences the final molecular ordering and packing arrangement [1]. This class-level inference is supported by high-resolution STM characterization showing that aromatic thiol SAMs achieve distinct molecular architectures relative to their aliphatic counterparts [1].

Self-Assembled Monolayers SAM Gold Surface Adsorption Kinetics

Perovskite Nanoparticle Passivation: p-Thiocresol Enables Stable CsPbBr₃ for Cholesterol Sensing

p-Thiocresol (4-methylbenzenethiol) was successfully employed as a passivating ligand for the synthesis of stable cesium lead bromide (CsPbBr₃) perovskite nanoparticles, which were subsequently applied as a fluorometric sensing probe for cholesterol detection [1]. The use of p-thiocresol as a capping ligand conferred sufficient stability to the inherently sensitive perovskite material to enable reproducible analytical performance in aqueous sensing environments [1]. This application is specific to the para-methyl substituted aromatic thiol structure; unsubstituted thiophenol or aliphatic thiols would likely yield nanoparticles with different stability profiles and surface chemistry due to variations in ligand binding affinity and steric bulk.

Perovskite Nanoparticles Ligand Passivation Fluorescence Sensing Cesium Lead Bromide

Acidity Profile: 4-Methylbenzenethiol (pKa 6.52) vs. Thiophenol (pKa ~6.6) vs. 4-Nitrobenzenethiol (pKa ~4.7)

The acid dissociation constant of 4-methylbenzenethiol is pKa = 6.52 at 25 °C [1]. For comparison, unsubstituted thiophenol exhibits a pKa of approximately 6.6 under similar conditions, while 4-nitrobenzenethiol (electron-withdrawing substituent) has a significantly lower pKa of approximately 4.7 [2]. The electron-donating para-methyl group in 4-methylbenzenethiol slightly decreases acidity relative to thiophenol (higher pKa by ~0.1 unit), whereas the electron-withdrawing nitro group dramatically increases acidity. This pKa value dictates the pH at which the thiolate anion predominates, directly influencing nucleophilicity in S-alkylation reactions and metal-binding affinity in coordination chemistry.

pKa Acidity Thiolate Nucleophilicity Deprotonation

SERS Probe Performance: p-Thiocresol Achieves Nine Orders of Magnitude Raman Enhancement

p-Thiocresol (4-methylbenzenethiol) was employed as a probe molecule in tip-enhanced Raman scattering (TERS) studies on individual gold aerosol nanoparticles. Under tunneling current conditions, the Au tip and Au nanoparticle formed a narrow cavity, producing an estimated Raman enhancement of approximately nine orders of magnitude for the tip/particle configuration [1]. This places p-thiocresol among the well-characterized probe molecules for high-sensitivity SERS and TERS applications. While direct comparator data for other thiols in this exact configuration is not provided, the study validates 4-methylbenzenethiol as a reliable, colorless probe molecule for plasmonic enhancement studies [1].

Surface-Enhanced Raman Scattering SERS TERS Gold Nanoparticles

Validated Application Scenarios for 4-Methylbenzenethiol (CAS 106-45-6)


Photocatalytic Disulfide Synthesis with Cu₂O Polyhedral Catalysts

4-Methylbenzenethiol is a benchmark substrate for photocatalytic aerobic oxidation to 1,2-di-p-tolyldisulfane. Using Cu₂O rhombic dodecahedra (2.9 mg) with TMEDA (0.4 mmol) in ethanol under 390 nm LED irradiation, a 99% yield is achieved in only 5 minutes [1]. This rapid, high-yield protocol is ideal for laboratories focused on green chemistry and photoredox catalysis, where 4-methylbenzenethiol serves as a reliable substrate for catalyst screening and reaction optimization. Procurement of high-purity 4-methylbenzenethiol is essential for reproducing this specific protocol.

Perovskite Nanoparticle Ligand for Stable Fluorescent Sensors

p-Thiocresol functions as an effective passivating ligand for cesium lead bromide (CsPbBr₃) perovskite nanoparticles, conferring sufficient stability for their use as fluorometric cholesterol sensing probes in aqueous environments [2]. This application leverages the thiol group for surface binding and the para-methyl aromatic structure for appropriate steric and electronic properties. Material scientists and analytical chemists developing perovskite-based sensors should procure 4-methylbenzenethiol as a validated capping ligand to ensure nanoparticle stability and sensor performance [2].

Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

As a member of the aromatic thiol class, 4-methylbenzenethiol exhibits stronger adsorption interaction with gold substrates compared to aliphatic alkane thiols, resulting in faster SAM formation kinetics and distinct molecular packing arrangements [3]. This property is valuable for surface functionalization in molecular electronics, biosensor fabrication, and nanotechnology applications requiring robust, well-ordered organic layers on gold. Researchers should select 4-methylbenzenethiol over aliphatic thiols when aromatic π–Au interactions are needed to tune interfacial electronic properties or accelerate monolayer assembly [3].

SERS and TERS Probe Molecule for Plasmonic Enhancement Calibration

4-Methylbenzenethiol (p-thiocresol) is an established probe molecule for surface-enhanced Raman scattering (SERS) and tip-enhanced Raman scattering (TERS) studies. In TERS configurations with gold nanoparticles, it exhibits a Raman enhancement of approximately nine orders of magnitude [4]. Analytical laboratories developing or validating plasmonic substrates and TERS instrumentation can use 4-methylbenzenethiol as a colorless, well-characterized reference standard to benchmark enhancement factors and ensure reproducible measurement conditions [4].

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